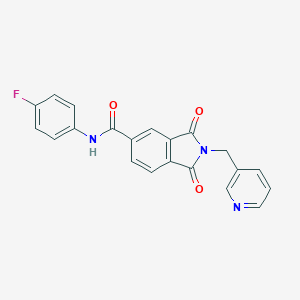

![molecular formula C15H12INO5 B302985 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid](/img/structure/B302985.png)

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid, also known as IAABA, is a chemical compound that has been studied for its potential use in scientific research. IAABA is a derivative of 5-hydroxytryptamine (5-HT), a neurotransmitter that plays a role in regulating mood, appetite, and sleep.

Mecanismo De Acción

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid binds selectively to the 5-HT1B receptor and can be labeled with a radioactive isotope such as carbon-11 or fluorine-18 for PET imaging studies. The binding of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid to the 5-HT1B receptor can be used to visualize the distribution and density of these receptors in the brain.

Biochemical and Physiological Effects:

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid has been shown to have high affinity and selectivity for the 5-HT1B receptor in vitro and in vivo. It has also been shown to have good brain penetration and to bind specifically to the 5-HT1B receptor in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid as a radioligand for PET imaging studies of the 5-HT1B receptor has several advantages, including its high affinity and selectivity for the receptor, good brain penetration, and specific binding to the receptor in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise for PET imaging studies, as well as the potential for non-specific binding to other receptors.

Direcciones Futuras

There are several potential future directions for research on 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid and its use as a radioligand for PET imaging studies of the 5-HT1B receptor. These include further optimization of the synthesis method to improve yield and purity, development of new radioligands with improved properties, and exploration of the role of the 5-HT1B receptor in neuropsychiatric disorders. Additionally, 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid could be used in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain.

Métodos De Síntesis

The synthesis of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid involves the reaction of 5-hydroxy-2-aminobenzoic acid with 4-iodophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization.

Aplicaciones Científicas De Investigación

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the serotonin 5-HT1B receptor in the brain. This receptor has been implicated in several neuropsychiatric disorders such as depression, anxiety, and addiction.

Propiedades

Nombre del producto |

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid |

|---|---|

Fórmula molecular |

C15H12INO5 |

Peso molecular |

413.16 g/mol |

Nombre IUPAC |

5-hydroxy-2-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H12INO5/c16-9-1-4-11(5-2-9)22-8-14(19)17-13-6-3-10(18)7-12(13)15(20)21/h1-7,18H,8H2,(H,17,19)(H,20,21) |

Clave InChI |

WAJJDANYZUPTLP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)I |

SMILES canónico |

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methylbutan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B302903.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302905.png)

![2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B302906.png)

![2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B302907.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-iodobenzamide](/img/structure/B302910.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-iodobenzamide](/img/structure/B302911.png)

![2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B302913.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-pyridinyl)benzamide](/img/structure/B302914.png)

![N-{4-[(2-ethylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302923.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B302925.png)